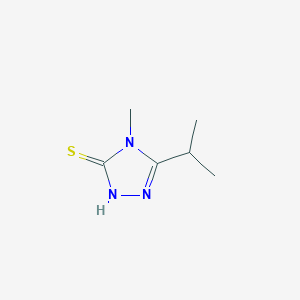

5-异丙基-4-甲基-4H-1,2,4-三唑-3-硫醇

描述

Synthesis Analysis

The synthesis of triazole derivatives typically involves cyclization reactions, as well as further chemical transformations to introduce various substituents. For instance, the synthesis of a basic triazole nucleus can be achieved by cyclization of potassium dithiocarbazinate with hydrazine hydrate . Further modifications can be made by condensation with other reagents, such as benzaldehyde, to produce Schiff bases . Additionally, microwave irradiation has been utilized to expedite the synthesis of S-derivatives of triazole compounds . These methods could potentially be applied to the synthesis of "5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of triazole derivatives are confirmed using various spectroscopic methods, including IR, NMR, and mass spectrometry . For example, the crystal structure of a triazole derivative was determined, revealing dihedral angles between the triazole rings and the benzene ring, as well as the presence of weak hydrogen bonds and C–H···π supramolecular interactions . These techniques would be essential in confirming the molecular structure of "5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol" after its synthesis.

Chemical Reactions Analysis

The papers describe the chemical transformations of triazole derivatives to produce various S-derivatives, including thioethanones, thioacetamides, thioacetic acids, and thioacetates . These reactions often involve the use of alkaline or alcohol-alkaline media and can lead to a wide range of activities for the resulting compounds . Such chemical reactions could be explored for "5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol" to expand its chemical diversity and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are studied using standard methods, and their individuality is confirmed by elemental analysis and crystallization . The spectroscopic characterization of these compounds includes FTIR, Raman, NMR, and UV-Visible spectra, which provide detailed information about their molecular vibrations, electronic transitions, and chemical environments . Quantum chemical computations, such as density functional theory calculations, are also employed to predict properties like molecular electrostatic potential and non-linear optical properties . These analyses would be crucial in understanding the properties of "5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol" and predicting its behavior in various environments.

科学研究应用

抗微生物应用

- 由Joshi等人(2021年)进行的研究合成了一系列1,2,4-三唑,包括5-异丙基-4-甲基-4H-1,2,4-三唑-3-硫醇,并发现它们具有显著的抗菌和抗真菌活性,表明在治疗由各种微生物引起的感染中可能有应用(Joshi, Dhalani, Bhatt, & Kapadiya, 2021)。

- Bayrak等人(2009年)报告了各种1,2,4-三唑的合成,包括5-异丙基-4-甲基-4H-1,2,4-三唑-3-硫醇的衍生物,并评估了它们的抗微生物活性。该研究表明这些化合物对一系列微生物表现出良好至中等的活性(Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009)。

杀虫活性

- Maddila等人(2015年)合成了一系列新的三唑衍生物,并发现它们对常见害虫Plodia interpunctella具有显著的杀虫活性,暗示在害虫控制中可能有应用(Maddila, Pagadala, & Jonnalagadda, 2015)。

缓蚀作用

- Chauhan等人(2019年)研究了4-氨基-5-甲基-4H-1,2,4-三唑-3-硫醇(该化合物的衍生物)作为铜在盐水环境中的缓蚀剂。研究显示高缓蚀效率,表明在保护金属表面中可能有用途(Chauhan, Quraishi, Carrière, Seyeux, Marcus, & Singh, 2019)。

抗利什曼原虫活性

- Süleymanoğlu等人(2017年)探讨了含有席夫碱的1,2,4-三唑衍生物中的硫醇-硫醚互变异构体,并评估了其抗利什曼原虫活性。该研究表明在抗寄生虫治疗中可能有用途(Süleymanoğlu, Ustabaş, Direkel, Alpaslan, & Ünver, 2017)。

潜在的抗癌应用

- Hovsepyan等人(2018年)合成了新的4-取代的4H-1,2,4-三唑-3-硫醇衍生物,旨在研究它们的抗肿瘤活性以及对肿瘤DNA甲基化水平的影响。这表明在癌症研究和治疗中可能有应用(Hovsepyan, Dilanyan, Minasyan, Arsenyan, Nersesyan, Agaronyan, & Danielyan, 2018)。

安全和危害

作用机制

Target of Action

Similar compounds, such as 4-methyl-4h-1,2,4-triazole-3-thiol, have been studied . These compounds often interact with metal surfaces, suggesting that 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol may also target metal ions or metal-containing compounds .

Mode of Action

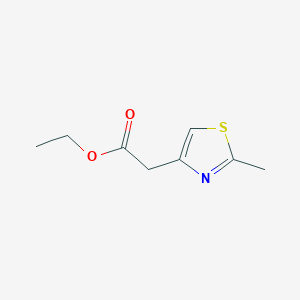

It’s known that similar compounds, such as 4-methyl-4h-1,2,4-triazole-3-thiol, can react with ethyl bromoacetate to yield ethyl [(4-methyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetate . This suggests that 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol may also undergo reactions with other compounds, leading to the formation of new products.

Biochemical Pathways

Similar compounds have been shown to inhibit corrosion in metals , suggesting that this compound may also interact with metal ions and influence related biochemical pathways.

Pharmacokinetics

The molecular weight of the compound is 15724 , which may influence its absorption and distribution in the body

Result of Action

Similar compounds have been shown to form self-assembled monolayers on metal surfaces, exhibiting anticorrosive behavior . This suggests that 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol may also exhibit similar properties when interacting with metal ions or metal-containing compounds.

Action Environment

The action of 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol can be influenced by various environmental factors. For instance, the presence of metal ions in the environment could potentially enhance the compound’s anticorrosive properties . .

属性

IUPAC Name |

4-methyl-3-propan-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S/c1-4(2)5-7-8-6(10)9(5)3/h4H,1-3H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHLFQXWXOVOKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NNC(=S)N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357649 | |

| Record name | 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

588680-36-8 | |

| Record name | 2,4-Dihydro-4-methyl-5-(1-methylethyl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588680-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{(Z)-[3-(2-chloro-6-fluorobenzyl)-2,4-dihydroxyphenyl]methylidene}(methyl)ammoniumolate](/img/structure/B1300697.png)

![N-(benzylideneamino)-3-[(4-fluorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B1300705.png)

![3-[(4-fluorophenyl)methoxy]-N-[(4-methylphenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1300706.png)

![3-[(4-fluorobenzyl)oxy]-N'-[(E)-4-pyridinylmethylidene]-2-thiophenecarbohydrazide](/img/structure/B1300708.png)

![Methyl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1300712.png)

![2-oxo-1-[(E)-3-phenyl-2-propenyl]-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1300720.png)

![4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid](/img/structure/B1300732.png)